molecular formula C9H13NO2 B1427271 Methoxy[(2-methoxyphenyl)methyl]amine CAS No. 1457753-55-7

Methoxy[(2-methoxyphenyl)methyl]amine

Cat. No.: B1427271
CAS No.: 1457753-55-7
M. Wt: 167.2 g/mol
InChI Key: MQJSWZXPAZQEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy[(2-methoxyphenyl)methyl]amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy[(2-methoxyphenyl)methyl]amine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methoxy[(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyphenyl oxides, while reduction can produce simpler amines.

Scientific Research Applications

Methoxy[(2-methoxyphenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methoxy[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxy[(2-methoxyphenyl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy and amine groups provide versatility in chemical reactions and potential for various applications.

Properties

IUPAC Name

N-methoxy-1-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-9-6-4-3-5-8(9)7-10-12-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJSWZXPAZQEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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